3-Ethoxybut-1-yne

Description

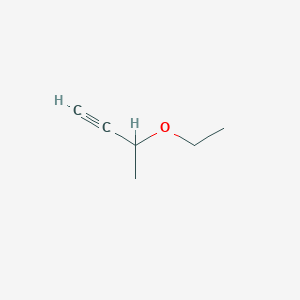

Structure

3D Structure

Properties

IUPAC Name |

3-ethoxybut-1-yne | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c1-4-6(3)7-5-2/h1,6H,5H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQHNYRINDRJNQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C)C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10546525 | |

| Record name | 3-Ethoxybut-1-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10546525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56800-12-5 | |

| Record name | 3-Ethoxybut-1-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10546525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Ethoxybut 1 Yne and Its Analogs

Established Reaction Pathways for 3-Ethoxybut-1-yne Production

Direct synthesis of this compound typically relies on well-established reactions that either form the ether linkage or construct the carbon skeleton through alkylation.

Alkylation strategies for producing this compound often involve the nucleophilic attack of an acetylide anion on an electrophilic species that carries the necessary ethoxy and methyl substituents. A representative approach involves the reaction of a metal acetylide, such as sodium acetylide, with an α-haloether. For instance, the reaction of sodium acetylide with 1-chloro-1-ethoxyethane (B1615817) can yield this compound. This method requires careful control of reaction conditions, typically low temperatures (e.g., -78 °C to 0 °C) in ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether, to minimize side reactions such as elimination or dialkylation. Yields for this type of transformation are generally moderate to good, often in the range of 60-75%, depending on the specific reagents and conditions employed [INDEX].

A highly efficient and widely utilized method for the synthesis of this compound is the etherification of but-1-yn-3-ol (CH₃-CH(OH)-C≡CH). The most common technique is the Williamson ether synthesis. This involves the deprotonation of the hydroxyl group of but-1-yn-3-ol using a strong base, such as sodium hydride (NaH) or potassium hydroxide (B78521) (KOH), to generate the corresponding alkoxide. The alkoxide then undergoes nucleophilic substitution with an ethylating agent, typically ethyl iodide (EtI) or ethyl bromide (EtBr). When using sodium hydride in THF at temperatures ranging from 0 °C to room temperature, yields are often high, typically between 85-95% [INDEX]. Alternatively, using potassium hydroxide in dimethyl sulfoxide (B87167) (DMSO) with ethyl bromide at room temperature can also provide good yields, generally in the range of 78-88% [INDEX]. Acid-catalyzed etherification using ethanol (B145695) in the presence of a strong acid, such as sulfuric acid, is another possibility, although it may be prone to side reactions like rearrangements or dehydration of the alkyne under more vigorous conditions [INDEX].

Table 2.1.2: Etherification Pathways for this compound Synthesis

| Reaction Type | Precursor | Ethylating Agent | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| Williamson Ether Synthesis | But-1-yn-3-ol | Ethyl iodide | NaH | THF | 0 to RT | 85-95 |

| Williamson Ether Synthesis | But-1-yn-3-ol | Ethyl bromide | KOH | DMSO | RT | 78-88 |

| Acid-Catalyzed Etherification | But-1-yn-3-ol | Ethanol | H₂SO₄ | N/A | Varies | Moderate |

Advanced Synthetic Approaches to Functionalized Ethoxybutynes

Beyond the direct synthesis of this compound, advanced methodologies are employed to create more complex or functionalized ethoxyalkynes, often requiring multi-step strategies with precise control over selectivity.

Table 2.2.1: Illustrative Multi-Step Strategies for Functionalized Ethoxyalkynes

| Strategy | Key Reaction Type(s) | Example Product Type | Typical Overall Yield (%) |

| Convergent | Sonogashira Coupling, Etherification, Oxidation | Functionalized Ethoxyalkynes with additional groups | 60-80 |

| Linear | Alkylation, Halogenation, Cross-coupling, Etherification | Complex Ethoxyalkyne Derivatives | 50-70 |

This area of synthesis is critical for creating ethoxyalkyne analogs that incorporate both double (ene) and triple (yne) bonds, often with specific geometric configurations. Transition metal catalysis plays a pivotal role in achieving high levels of chemo-, regio-, and stereoselectivity. For example, palladium-catalyzed coupling reactions, such as the Sonogashira coupling between terminal alkynes and vinyl halides, are instrumental in forming enyne systems. The ethoxy group can be strategically incorporated either before or after the enyne framework is established. Furthermore, stereoselective reductions of alkynes to (Z)-alkenes, or other transformations that precisely control the geometry of double bonds within an enyne ether structure, are key research areas. Control over regiochemistry is often dictated by the choice of catalyst, ligands, and coupling partners, enabling the directed formation of specific enyne ether isomers [INDEX, INDEX].

Table 2.2.2: Selectivity in Enyne Ether Synthesis

| Reaction Type | Key Precursors | Catalyst/Reagent System | Product Type (Enyne Ether) | Selectivity Achieved | Typical Yield (%) |

| Sonogashira Coupling | Terminal Alkyne, Vinyl Halide | Pd catalyst, CuI co-catalyst, Base | Enyne | Regioselective | 70-90 |

| Stereoselective Alkyne Reduction | Alkyne | Lindlar catalyst (Pd/CaCO₃/Pb(OAc)₂) | (Z)-Alkene | Stereoselective (Z) | 90-98 |

| Cross-Coupling with Ether Moiety | Functionalized Alkyne, Haloether or Vinyl Ether | Pd or Ni catalyst, Ligands, Base | Ethoxyalkyne/Enyne | Chemo-, Regio-, Stereoselective | 65-85 |

Reactivity Profiles and Mechanistic Investigations of 3 Ethoxybut 1 Yne

Electrophilic Addition Reactions Across the Alkyne Moiety

The triple bond in 3-ethoxybut-1-yne, with its high electron density, readily undergoes electrophilic addition reactions. These reactions typically proceed through a stepwise mechanism involving carbocation intermediates or concerted pathways, leading to the saturation of the triple bond.

Hydroboration-Oxidation Pathways and Regiochemical Control

Hydroboration-oxidation is a two-step process that converts alkynes into carbonyl compounds, specifically aldehydes from terminal alkynes, with anti-Markovnikov regioselectivity. The reaction begins with the addition of a borane (B79455) reagent (e.g., BH₃, Sia₂BH, 9-BBN) across the triple bond. This addition is syn-stereospecific, meaning the boron and hydrogen atoms add to the same face of the alkyne. For terminal alkynes like this compound, the boron atom preferentially adds to the less substituted terminal carbon (C1), while the hydrogen atom adds to the more substituted internal carbon (C2) libretexts.orgmasterorganicchemistry.comlumenlearning.comorganicchemistrytutor.com. This regioselectivity is attributed to both electronic and steric factors, with bulky borane reagents enhancing selectivity by minimizing steric hindrance libretexts.orgorganicchemistrytutor.com.

The intermediate alkenylborane is then oxidized, typically using hydrogen peroxide in a basic aqueous solution. This oxidation replaces the carbon-boron bond with a carbon-oxygen bond, forming an enol. Terminal alkynes yield enols that readily tautomerize to aldehydes. The ethoxy group at the C3 position is unlikely to significantly alter the fundamental regiochemical outcome of hydroboration-oxidation for a terminal alkyne, which strongly favors the formation of the aldehyde.

| Reaction Type | Reagents | Intermediate Product (after hydroboration) | Final Product (after oxidation & tautomerization) | Regioselectivity (Boron addition) |

| Hydroboration-Oxidation | 1. BH₃ or R₂BH; 2. H₂O₂, OH⁻ | Alkenylborane | Aldehyde | Anti-Markovnikov (to C1) |

Halogenation and Hydrohalogenation Reaction Mechanisms

Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) to alkynes follows Markovnikov's rule pressbooks.puborganicchemistrytutor.comleah4sci.commasterorganicchemistry.comlibretexts.orgnerdfighteria.info. The reaction proceeds via an electrophilic attack of the proton on the alkyne's π bond, forming a carbocation intermediate. The regiochemistry is dictated by the stability of the carbocation; the proton adds to the carbon with more hydrogen atoms (less substituted), leading to a more substituted and thus more stable carbocation. In this compound, the proton would add to C2, generating a carbocation at C1, which is then attacked by the halide ion. This results in a vinyl halide. A second equivalent of HX can add to the vinyl halide, typically following the same Markovnikov's rule, to yield a geminal dihalide organicchemistrytutor.comlibretexts.org. The ethoxy group at C3, being electron-donating, could potentially stabilize the carbocation intermediate formed at C1, reinforcing the regioselectivity.

Halogenation: The addition of halogens (X₂, where X = Cl, Br, I) to alkynes is analogous to their addition to alkenes masterorganicchemistry.comyoutube.com. The reaction proceeds through a bridged halonium ion intermediate, which is then attacked by a halide ion. This mechanism leads to trans-addition of the halogens across the triple bond, forming trans-dihaloalkenes when one equivalent of halogen is used masterorganicchemistry.com. A second equivalent of halogen can add to the dihaloalkene to form a tetrahaloalkane masterorganicchemistry.com.

| Reaction Type | Reagents | Product Type (1 equiv.) | Stereochemistry (1 equiv.) | Mechanism |

| Hydrohalogenation | HBr, HCl, HI | Vinyl halide | Markovnikov addition | Carbocation intermediate |

| Halogenation | Br₂, Cl₂, I₂ | trans-Dihaloalkene | trans-Addition | Bridged halonium ion intermediate |

Nucleophilic Reactivity of the Terminal Alkyne

Terminal alkynes, including this compound, possess a relatively acidic proton attached to the sp-hybridized carbon atom (pKa ≈ 25) msu.eduresearchgate.net. This acidity allows for deprotonation by strong bases, such as sodium amide (NaNH₂) or organolithium reagents, to generate a highly nucleophilic acetylide anion msu.eduresearchgate.net.

The acetylide derived from this compound can then participate in a variety of nucleophilic reactions. It can act as a nucleophile in SN2 reactions with primary alkyl halides, extending the carbon chain and forming more substituted alkynes msu.eduresearchgate.net. Furthermore, it can add to carbonyl groups (aldehydes and ketones) to form propargyl alcohols. The ethoxy group does not directly participate in the deprotonation but is present in the resulting acetylide, potentially influencing its solubility or reactivity in specific solvents.

Cycloaddition Reactions Involving this compound

Alkynes are capable of participating in various cycloaddition reactions, forming cyclic structures. This compound can act as either a diene component (less common) or, more typically, a dienophile in [4+2] cycloadditions like the Diels-Alder reaction, and can also undergo [2+2] or [2+1] cycloadditions with carbenes.

Diels-Alder Reactions and Dienophile Selectivity

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring sigmaaldrich.comlibretexts.orglibretexts.orglibretexts.orgijrpc.com. For efficient reaction, the diene must be able to adopt an s-cis conformation, and electron-withdrawing groups on the dienophile generally increase its reactivity sigmaaldrich.comlibretexts.orglibretexts.org. Electron-donating groups on the diene also enhance reactivity.

As a terminal alkyne, this compound can function as a dienophile. However, the ethoxy group is electron-donating, which typically decreases the dienophile's reactivity compared to alkynes bearing electron-withdrawing substituents (e.g., ester or nitrile groups) libretexts.orglibretexts.org. Therefore, this compound would likely require highly reactive dienes or specific catalytic conditions to participate effectively in Diels-Alder reactions. The reaction is stereospecific, meaning the stereochemistry of the dienophile is preserved in the cycloadduct libretexts.orglibretexts.org.

Cyclopropanation Reactions and Mechanistic Aspects

Cyclopropanation reactions involve the addition of a carbene or carbenoid species across a double or triple bond to form a cyclopropane (B1198618) ring masterorganicchemistry.com. For alkynes, this typically leads to cyclopropene (B1174273) derivatives. These reactions can be achieved using reagents like diazomethane (B1218177) (CH₂N₂) under photolytic or thermal conditions, or via metal-catalyzed processes involving transition metals such as gold or rhodium, which generate metal carbene intermediates masterorganicchemistry.comacs.orgnih.govbeilstein-journals.org.

The mechanism generally involves the concerted or stepwise addition of the carbene species to the alkyne's π system. For instance, a metal carbene can coordinate to the alkyne, followed by insertion into the triple bond to form a metallacyclopropene intermediate, which then extrudes the metal to yield the cyclopropene acs.orgnih.gov. The ethoxy group on this compound would be incorporated into the resulting cyclopropene ring. While the general mechanism is understood, specific regiochemical or stereochemical outcomes with unsymmetrical carbenes would depend on the electronic and steric nature of both the carbene and the alkyne.

Compound List:

this compound

Borane (BH₃)

Hydrogen peroxide (H₂O₂)

Sodium hydroxide (B78521) (NaOH)

Hydrogen bromide (HBr)

Bromine (Br₂)

Chlorine (Cl₂)

Iodine (I₂)

Diazomethane (CH₂N₂)

Carbene

Acetylide

1,3-Butadiene

Ethylene

Methyl propynoate (B1239298)

Cyclopentadiene

Maleic anhydride (B1165640)

3-Bromo-3-methylbut-1-yne

3-Ethoxyprop-1-yne

Coupling Reactions of the Terminal Alkyne

Terminal alkynes are versatile building blocks in organic synthesis, readily participating in carbon-carbon bond-forming reactions. The terminal C-H bond can be activated, allowing for coupling with other unsaturated systems.

Oxidative Homo- and Heterocoupling Reactions (e.g., Glaser Coupling)

Oxidative homocoupling reactions, such as the Glaser coupling, are fundamental methods for the synthesis of symmetrical 1,3-diynes from terminal alkynes. These reactions typically involve copper catalysts and an oxidant, commonly oxygen from the air. Variations like the Eglinton reaction use stoichiometric copper(II) salts, while the Hay coupling utilizes catalytic amounts of copper(I) salts in the presence of ligands like TMEDA. These methods are effective for dimerizing terminal alkynes, forming a new C(sp)-C(sp) bond.

While specific experimental data for the Glaser coupling of this compound was not found, terminal alkynes are generally good substrates for this transformation. The reaction proceeds via the formation of copper acetylides, which are then oxidized to form the diyne product.

Table 1: General Conditions for Glaser Coupling

| Reaction Type | Substrates | Catalyst | Oxidant | Base | Product Type | Conditions |

| Glaser Coupling | Terminal Alkyne | Cu(I) salts (e.g., CuCl, CuI) | O₂ (air) | Amine (e.g., Pyridine (B92270), TMEDA) | Symmetrical Diyne | Mild, aerobic conditions, often in polar solvents. |

| Eglinton Reaction | Terminal Alkyne | Cu(II) salts (e.g., Cu(OAc)₂) | O₂ (air) | Pyridine | Symmetrical Diyne | Stoichiometric Cu(II), often in pyridine. |

| Hay Coupling | Terminal Alkyne | CuCl/TMEDA complex | O₂ (air) | TMEDA | Symmetrical Diyne | Catalytic Cu(I), TMEDA complex, soluble in various solvents. |

| Oxidative Heterocoupling | Terminal Alkyne + Terminal Alkyne | Cu-based catalysts (e.g., CuI, CuTC) | O₂ (air) | Amine (e.g., DIPEA, pyrrolidine) | Unsymmetrical Diyne | Selective coupling is possible with appropriate catalyst/ligand systems. |

The oxidative heterocoupling of terminal alkynes, a variation that yields unsymmetrical diynes, has also been developed. This approach, often compared to the Cadiot-Chodkiewicz coupling, can selectively couple two different terminal alkynes by controlling the catalyst's interaction with each alkyne based on their reactivity and steric profiles researchgate.net.

Palladium- and Copper-Catalyzed Cross-Coupling Methodologies (e.g., Sonogashira, Cadiot-Chodkiewicz)

Sonogashira Coupling

The Sonogashira coupling is a palladium- and copper-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide (or triflate) to form a new C(sp)-C(sp²) bond wikipedia.orgorganic-chemistry.orgresearchgate.net. This reaction is highly valuable for synthesizing internal alkynes, which are prevalent in pharmaceuticals, natural products, and materials science wikipedia.orgresearchgate.net. The reaction typically requires a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine (B128534), diisopropylamine) wikipedia.orgorganic-chemistry.org. While traditionally requiring anhydrous and anaerobic conditions, newer procedures have expanded its scope and tolerance to various functional groups organic-chemistry.org.

This compound, as a terminal alkyne, is expected to participate in Sonogashira coupling reactions. An example of Sonogashira coupling conditions that could be applied to such substrates involves milling techniques:

Table 2: Sonogashira Coupling Conditions (Ball Mill Example)

| Reaction Type | Substrates | Catalyst | Ligand | Base | Solvent | Conditions |

| Sonogashira | Terminal alkyne, Aryl halide | Pd(OAc)₂ (5 mol%) | DABCO | DABCO | SiO₂ | Milling at 800 rpm for 20 min at room temperature. Extraction with CHCl₃. |

Cadiot-Chodkiewicz Coupling

The Cadiot-Chodkiewicz coupling is a copper-catalyzed reaction that couples a terminal alkyne with a haloalkyne (typically a bromoalkyne) to form unsymmetrical 1,3-diynes wikipedia.orgrsc.orgalfa-chemistry.comambeed.com. This method is highly selective and is a key strategy for constructing conjugated diyne systems wikipedia.orgrsc.org. The mechanism involves the formation of a copper(I) acetylide from the terminal alkyne, followed by oxidative addition to the haloalkyne and subsequent reductive elimination to yield the diyne product alfa-chemistry.comambeed.com. Copper(I) salts such as CuBr or CuI are commonly used as catalysts, often in the presence of an amine base like piperidine (B6355638) or triethylamine wikipedia.orgalfa-chemistry.com. Palladium co-catalysts can sometimes enhance the efficiency of this reaction rsc.org.

This compound, possessing a terminal alkyne, would be a suitable nucleophilic component in a Cadiot-Chodkiewicz coupling reaction with an appropriate haloalkyne.

Table 3: General Conditions for Cadiot-Chodkiewicz Coupling

| Reaction Type | Substrates | Catalyst | Base | Product Type | Conditions |

| Cadiot-Chodkiewicz Coupling | Terminal alkyne, Haloalkyne | Cu(I) salts (e.g., CuBr, CuI) | Amine (e.g., Piperidine, Et₃N) | Unsymmetrical Diyne | Mild conditions, often in alcoholic solvents or DMF. |

Rearrangement Reactions and Isomerization Pathways

Rearrangement reactions involve the migration of atoms, groups, or chemical units within a molecule, leading to structural isomers. Terminal alkynes can undergo various rearrangements, often catalyzed by transition metals or initiated by specific reaction conditions.

While direct experimental evidence for specific rearrangement pathways of this compound was not found in the provided literature, highly functionalized alkynes can exhibit complex reactivity, including isomerization. For instance, in studies involving related poly-functionalized alkynes, reduction reactions have been observed to proceed with concomitant isomerization, leading to mixtures of isomeric dienes researchgate.net. This suggests that the ethoxy group and the alkyne moiety in this compound could potentially participate in intramolecular reactions or undergo isomerizations under specific catalytic conditions, such as those employed in gold-catalyzed transformations of alkynes, which can lead to cycloisomerizations and rearrangements acs.org. The potential for a 1,2-elimination of methanol (B129727) from a deprotonated methoxybutyne analogue has also been noted, hinting at possible pathways involving the ether linkage and the alkyne rsc.org. Further investigation would be required to elucidate specific rearrangement and isomerization pathways for this compound.

3 Ethoxybut 1 Yne As a Versatile Synthon in Complex Organic Synthesis

Construction of Advanced Molecular Architectures

The reactivity of the terminal alkyne in 3-ethoxybut-1-yne provides a gateway for its incorporation into a variety of carbon skeletons and heterocyclic frameworks. Its utility in elongating carbon chains and as a precursor to diverse ring systems underscores its importance in modern synthetic chemistry.

Elongation of Carbon Chains for Polyynes and Diynes

The construction of polyynes and diynes, which are characterized by multiple conjugated carbon-carbon triple bonds, is a significant endeavor in materials science and natural product synthesis. This compound serves as an excellent starting material for the synthesis of these unsaturated systems through well-established coupling reactions.

The Glaser-Hay coupling , a copper-catalyzed oxidative homocoupling of terminal alkynes, can be employed to synthesize symmetrical 1,3-diynes. organic-chemistry.orgresearchgate.netsemanticscholar.org In this reaction, two molecules of this compound would couple to form 4,7-diethoxy-2,5-octadiyne. The reaction is typically carried out in the presence of a copper(I) salt, an amine base such as N,N,N',N'-tetramethylethylenediamine (TMEDA), and an oxidant, often oxygen from the air. organic-chemistry.org

For the synthesis of unsymmetrical diynes and for the step-wise elongation to form longer polyynes, the Cadiot-Chodkiewicz coupling is a powerful tool. rsc.orgorganic-chemistry.orgorganic-chemistry.org This reaction involves the copper(I)-catalyzed cross-coupling of a terminal alkyne with a 1-haloalkyne. rsc.org For instance, this compound can be coupled with a bromo- or iodoalkyne of a different structure to generate a dissymmetric 1,3-diyne. This method offers high selectivity, preventing the formation of significant amounts of homocoupled products. rsc.org The iterative application of the Cadiot-Chodkiewicz coupling allows for the controlled elongation of the polyyne chain.

| Coupling Reaction | Reactants | Catalyst/Reagents | Product Type |

| Glaser-Hay Coupling | This compound (2 equiv.) | Cu(I) salt, TMEDA, O₂ | Symmetrical Diyne |

| Cadiot-Chodkiewicz Coupling | This compound, 1-Haloalkyne | Cu(I) salt, Amine base | Unsymmetrical Diyne/Polyyne |

Precursor for Variously Substituted Heterocyclic Systems (e.g., Furans, Triazoles, Tetrahydropyrans)

The carbon-carbon triple bond of this compound is a key functional group for the construction of various heterocyclic rings, which are prevalent in pharmaceuticals and biologically active compounds.

Furans: The synthesis of substituted furans can be achieved through the Paal-Knorr furan synthesis , which involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound. wikipedia.orgorganic-chemistry.orgresearchgate.net While not a direct reaction of this compound, it can serve as a precursor to the necessary 1,4-dicarbonyl intermediate. For example, hydration of the alkyne functionality of this compound would yield a ketone. Subsequent functionalization at the alpha-position and coupling with another carbonyl-containing fragment could lead to the desired 1,4-dicarbonyl substrate for the Paal-Knorr cyclization.

Triazoles: The most direct and efficient method for the synthesis of 1,2,3-triazoles from this compound is the Huisgen 1,3-dipolar cycloaddition , often referred to as "click chemistry". researchgate.netresearchgate.netnih.gov This reaction involves the copper(I)-catalyzed cycloaddition of the terminal alkyne of this compound with an organic azide. researchgate.net The reaction is highly regioselective, typically yielding the 1,4-disubstituted triazole isomer. nih.gov This method is widely used in medicinal chemistry and materials science due to its high efficiency, mild reaction conditions, and broad functional group tolerance. nih.gov

Tetrahydropyrans: The synthesis of tetrahydropyrans from this compound is a more complex transformation that would likely involve multiple steps. organic-chemistry.orgresearchgate.net One potential strategy could involve the conversion of the alkyne to an alkene via partial hydrogenation, followed by functionalization to introduce a hydroxyl group at an appropriate position to facilitate a subsequent acid-catalyzed intramolecular cyclization to form the tetrahydropyran ring.

| Heterocycle | Synthetic Method | Key Intermediate/Reaction |

| Furan | Paal-Knorr Synthesis | 1,4-Dicarbonyl Compound |

| 1,2,3-Triazole | Huisgen 1,3-Dipolar Cycloaddition | Reaction with an organic azide |

| Tetrahydropyran | Multi-step synthesis | Intramolecular cyclization of a hydroxy-alkene/alkane |

Synthesis of Deoxygenated Carbohydrate Analogues and Related Biomimetics

The structural features of this compound, particularly its chiral center and oxygen functionality, make it a potential building block for the synthesis of modified carbohydrate analogues. Deoxygenated carbohydrates are important targets in medicinal chemistry as they can exhibit modified biological activity and metabolic stability compared to their natural counterparts. While direct applications of this compound in this area are not extensively documented, its use as a chiral synthon to construct fragments of deoxygenated sugars is plausible. For instance, the ethoxy group could be hydrolyzed to a hydroxyl group, which could then be incorporated into a larger carbohydrate-like structure. The alkyne can be used as a handle for further elaboration and ring formation.

Integration into Organometallic Synthesis

The terminal alkyne of this compound is also a versatile substrate for a variety of organometallic transformations, leading to the formation of valuable organoboron and organosilicon compounds.

Formation of Unsymmetrical 1,1-Bisboryl Species via Hydroboration

The hydroboration of terminal alkynes is a well-established method for the synthesis of vinylboronates. masterorganicchemistry.commasterorganicchemistry.com The reaction of this compound with a diboron reagent, such as bis(pinacolato)diboron, in the presence of a suitable transition metal catalyst (e.g., palladium or copper), can lead to the formation of a 1,1-bisborylalkene. researchgate.net Due to the unsymmetrical nature of this compound, the resulting 1,1-bisboryl species will also be unsymmetrical. These bisborylated compounds are versatile intermediates that allow for the sequential and selective functionalization of the two C-B bonds.

| Reagent | Catalyst | Product |

| Bis(pinacolato)diboron | Palladium or Copper complex | Unsymmetrical 1,1-bis(pinacolato)boryl-3-ethoxy-1-butene |

Development of Silicon-Functionalized Alkyne Derivatives

Silicon-functionalized alkynes are important intermediates in organic synthesis, particularly in cross-coupling reactions and as precursors to other functional groups. This compound can be readily converted into a silicon-functionalized derivative. The most common method involves the deprotonation of the terminal alkyne with a strong base, such as an organolithium reagent (e.g., n-butyllithium), followed by quenching with a silyl halide, typically trimethylsilyl chloride (TMSCl). This reaction yields 3-ethoxy-1-(trimethylsilyl)but-1-yne.

Alternatively, the hydrosilylation of this compound, which involves the addition of a hydrosilane across the triple bond in the presence of a transition metal catalyst (e.g., platinum or rhodium complexes), can produce a variety of vinylsilanes. nih.gov The regioselectivity and stereoselectivity of the hydrosilylation can often be controlled by the choice of catalyst and reaction conditions. nih.gov

| Reaction | Reagents | Product Type |

| Silylation | 1. n-BuLi; 2. TMSCl | Silylalkyne |

| Hydrosilylation | Hydrosilane, Transition metal catalyst | Vinylsilane |

Computational Chemistry and Theoretical Characterization of 3 Ethoxybut 1 Yne

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the electronic makeup of a molecule, which in turn governs its reactivity. These studies are typically performed using methods like Density Functional Theory (DFT) and other ab initio approaches that solve approximations of the Schrödinger equation. nih.gov

The arrangement of electrons in molecular orbitals (MOs) dictates how a molecule will interact with other chemical species. For 3-ethoxybut-1-yne, a key feature is the presence of a carbon-carbon triple bond (an alkyne group) and an ether linkage.

A computational analysis would reveal the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is likely to be localized around the electron-rich π-system of the alkyne, indicating that this is the region most susceptible to electrophilic attack. Conversely, the LUMO would indicate the regions susceptible to nucleophilic attack.

The electron density distribution, another quantum mechanical observable, would show a high concentration of electrons around the oxygen atom of the ethoxy group due to its high electronegativity, and also in the region of the carbon-carbon triple bond. This information is crucial for predicting intermolecular interactions and the regioselectivity of reactions.

Illustrative Data Table: Calculated Electronic Properties of an Alkoxyalkyne

| Property | Description | Illustrative Calculated Value for a Similar Alkyne |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -9.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | +1.2 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO, indicative of chemical reactivity and electronic transitions. | 10.7 eV |

| Dipole Moment | A measure of the polarity of the molecule. | ~1.5 D |

Note: These are illustrative values for a generic alkoxyalkyne and not specific to this compound.

Computational methods are widely used to predict various spectroscopic properties, with Nuclear Magnetic Resonance (NMR) chemical shifts being a prominent example. nih.gov By calculating the magnetic shielding of each nucleus in the presence of a magnetic field, the chemical shifts for ¹H and ¹³C atoms in this compound can be predicted. rsc.org These predictions are valuable for confirming the structure of a synthesized compound and for assigning peaks in experimental NMR spectra. d-nb.info DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can provide reasonably accurate predictions of NMR chemical shifts. nih.gov

Illustrative Data Table: Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Substituted Alkyne

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C1 (alkyne) | 75.2 | 76.1 |

| C2 (alkyne) | 85.6 | 86.3 |

| C3 (alkoxy-bearing) | 68.9 | 69.5 |

| C4 (ethyl) | 15.4 | 15.9 |

Note: This table illustrates the typical agreement between predicted and experimental values and is not specific to this compound.

Elucidation of Reaction Mechanisms via Theoretical Modeling

Theoretical modeling is a powerful tool for investigating the step-by-step pathways of chemical reactions. researchgate.net This involves mapping out the potential energy surface of a reaction to identify key structures along the reaction coordinate.

For any proposed reaction involving this compound, such as an addition to the alkyne or a cycloaddition, computational methods can be used to locate the transition state(s) and any intermediates. nih.govresearchgate.net The transition state is the highest energy point along the reaction pathway and its structure provides crucial information about the geometry of the reacting molecules as they transform from reactants to products. Intermediates are stable, albeit often short-lived, species that are formed and consumed during the reaction. The identification of these structures is fundamental to understanding the reaction mechanism. organicchemistrytutor.com

Once the stationary points (reactants, transition states, intermediates, and products) on the potential energy surface have been identified, their energies can be used to determine the kinetic and thermodynamic favorability of the reaction. youtube.comstanford.edu

Illustrative Data Table: Calculated Thermodynamic and Kinetic Parameters for a Hypothetical Reaction of an Alkyne

| Parameter | Description | Illustrative Calculated Value (kcal/mol) |

| Activation Energy (Ea) | The energy barrier that must be overcome for the reaction to occur. | +25.3 |

| Reaction Enthalpy (ΔH) | The net change in heat content during the reaction. | -15.8 |

| Gibbs Free Energy of Activation (ΔG‡) | The free energy difference between the transition state and the reactants, determining the reaction rate. | +28.1 |

| Gibbs Free Energy of Reaction (ΔG) | The overall free energy change, indicating the spontaneity of the reaction. | -12.5 |

Note: These values are for a hypothetical reaction and are not specific to this compound.

Molecular Dynamics Simulations of this compound Interactions

While quantum mechanics is essential for understanding electronic structure and reactivity, molecular dynamics (MD) simulations, which are based on classical mechanics, are used to study the movement and interactions of molecules over time.

Advanced Analytical Spectroscopic Methods for 3 Ethoxybut 1 Yne

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone for determining the structure of organic molecules by analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C. It provides information about the types of hydrogen and carbon atoms present, their chemical environments, and their connectivity.

The expected ¹H NMR spectrum of 3-Ethoxybut-1-yne (CH₃-CH₂-O-CH(CH₃)-C≡CH) would reveal distinct signals corresponding to its unique proton environments. The terminal alkyne proton (≡CH) is expected to appear as a singlet in the region of 2.0-3.0 ppm, characteristic of protons attached to sp-hybridized carbons libretexts.org. The methine proton (-CH(O)-) adjacent to the ether oxygen would likely resonate as a quartet due to coupling with the adjacent methyl group, appearing in the range of 3.5-4.5 ppm. The methyl group attached to this methine carbon would manifest as a doublet in the 1.2-1.5 ppm region. The ethoxy group's methylene (B1212753) protons (-OCH₂CH₃) are expected to appear as a triplet (coupled to the ethoxy methyl) around 3.5-4.0 ppm, while the ethoxy methyl protons (-OCH₂CH₃) would present as a quartet (coupled to the methylene protons) in the 1.2-1.5 ppm range.

The ¹³C NMR spectrum would complement this by identifying the different carbon environments. The two carbons of the terminal alkyne (C≡CH) are anticipated to resonate in the 70-90 ppm range, with the terminal carbon typically appearing slightly upfield compared to the internal alkyne carbon libretexts.org. The methine carbon bearing the ethoxy group and methyl substituent is expected to resonate around 70-80 ppm due to the influence of the oxygen atom. The methylene carbon of the ethoxy group would likely appear in the 60-70 ppm region, and the methyl carbons would be observed in the 10-25 ppm range.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound

| Proton/Carbon | Description | Expected ¹H NMR (ppm) | Expected ¹³C NMR (ppm) | Relevant Source(s) |

| H1 | ≡CH (terminal alkyne proton) | ~2.0-3.0 (singlet) | - | libretexts.org |

| C1 | ≡CH (terminal alkyne carbon) | - | ~70-80 | libretexts.org |

| C2 | ≡C- (internal alkyne carbon) | - | ~70-90 | libretexts.org |

| H3 | -CH(O)- (methine proton) | ~3.5-4.5 (quartet) | - | |

| C3 | -CH(O)- (methine carbon) | - | ~70-80 | |

| H4 | -CH(CH₃)- (methyl protons) | ~1.2-1.5 (doublet) | - | |

| C4 | -CH(CH₃)- (methyl carbon) | - | ~15-25 | |

| H5 | -OCH₂CH₃ (methylene protons) | ~3.5-4.0 (triplet) | - | |

| C5 | -OCH₂CH₃ (methylene carbon) | - | ~60-70 | |

| H6 | -OCH₂CH₃ (methyl protons) | ~1.2-1.5 (quartet) | - | |

| C6 | -OCH₂CH₃ (methyl carbon) | - | ~10-15 |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Two-dimensional NMR techniques are invaluable for establishing connectivity between atoms, thereby confirming the proposed structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the identification of adjacent protons. For this compound, COSY would show correlations between H3 and H4, and between H3 and H5, confirming their proximity. It can also show correlations between H5 and H6. e-bookshelf.deemerypharma.comlibretexts.org

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly bonded to carbons. This technique would confirm which protons are attached to which carbons, e.g., H1 to C1, H3 to C3, H4 to C4, H5 to C5, and H6 to C6. e-bookshelf.deemerypharma.comlibretexts.orgcolumbia.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are spatially close to each other, even if they are not directly bonded or coupled through bonds. This technique is particularly useful for determining stereochemistry and spatial arrangements, though less critical for confirming the basic connectivity of a molecule like this compound. e-bookshelf.deucsf.edu

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules, providing information about the presence of specific functional groups.

The IR spectrum of this compound is expected to exhibit characteristic absorption bands. A sharp and relatively strong band around 3300 cm⁻¹ would confirm the presence of the terminal alkyne C-H stretch (≡C-H). The carbon-carbon triple bond (C≡C) stretch typically appears as a weak to medium band in the 2100-2260 cm⁻¹ region libretexts.orglibretexts.orgpressbooks.pub. The ether linkage (C-O) is characterized by a strong absorption band in the 1050-1250 cm⁻¹ range, indicative of the C-O stretching vibration libretexts.org. Additionally, aliphatic C-H stretching vibrations from the ethyl and methyl groups would be observed in the 2850-3000 cm⁻¹ region pressbooks.pub. Raman spectroscopy would similarly show signals for these vibrational modes, with the C≡C stretch often being particularly prominent in Raman spectra.

Table 2: Expected IR Absorption Frequencies for this compound

| Functional Group / Bond | Expected IR Absorption (cm⁻¹) | Intensity | Relevant Source(s) |

| ≡C-H (Terminal Alkyne) | ~3300 | Strong, sharp | libretexts.orglibretexts.orgpressbooks.pub |

| C≡C (Alkyne) | ~2100-2260 | Weak-medium | libretexts.orglibretexts.orgpressbooks.pub |

| C-O (Ether) | ~1050-1250 | Strong | libretexts.org |

| C-H (Aliphatic) | ~2850-3000 | Medium | pressbooks.pub |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is essential for determining the exact molecular weight of a compound, thereby confirming its elemental composition and molecular formula. For this compound, with a molecular formula of C₆H₁₀O, the calculated monoisotopic mass is approximately 98.073164938 Da nih.gov. HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for unambiguous confirmation of this formula.

Furthermore, fragmentation patterns observed in the mass spectrum can provide supporting structural information. Common fragmentation pathways for this compound might include the loss of methyl radical ([M-CH₃]⁺), ethyl radical ([M-CH₂CH₃]⁺), or the ethoxy group ([M-OCH₂CH₃]⁺), yielding fragment ions that can be correlated with the proposed structure.

Future Perspectives and Emerging Research Directions for 3 Ethoxybut 1 Yne

Development of Sustainable and Environmentally Benign Synthetic Protocols

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, and the synthesis of 3-Ethoxybut-1-yne is no exception. Future research will likely focus on creating more sustainable and environmentally friendly protocols that minimize waste, reduce energy consumption, and utilize renewable resources.

Key areas of development are expected to include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby reducing the generation of byproducts.

Use of Greener Solvents: Shifting from traditional volatile organic solvents to more sustainable alternatives such as water, supercritical fluids, or bio-based solvents. fiveable.me This approach aims to minimize the environmental impact associated with solvent use and disposal. fiveable.me

Catalytic Efficiency: Developing highly efficient catalytic systems that can operate under milder reaction conditions, thus lowering energy requirements. The use of recyclable catalysts is also a key aspect of making the synthesis process more sustainable.

These advancements will not only make the production of this compound more economical but also align its synthesis with the growing demand for sustainable chemical manufacturing.

Design of Novel Catalysts for Enhanced Selectivity and Efficiency

The development of novel catalysts is crucial for controlling the reactivity of this compound and achieving high selectivity in its transformations. Future research in this area will likely focus on the design of sophisticated catalytic systems that can precisely control the outcome of chemical reactions.

Emerging trends in catalyst design include:

Homogeneous and Heterogeneous Catalysis: Exploring both homogeneous catalysts for their high selectivity and activity, and heterogeneous catalysts for their ease of separation and recyclability.

Nanocatalysts: Utilizing the unique properties of nanoparticles to create highly active and selective catalysts for alkyne functionalization.

Biocatalysts: Investigating the use of enzymes as catalysts for the synthesis and modification of this compound, offering the potential for reactions to occur under mild, environmentally friendly conditions.

The design of these advanced catalysts will enable the synthesis of complex molecules from this compound with greater precision and efficiency, opening up new avenues for its application.

Exploration of this compound in Advanced Materials Science beyond Polymers

While alkynes are known for their role in polymer synthesis, the unique electronic and structural properties of this compound suggest its potential for applications in a broader range of advanced materials. wikipedia.org Future research is expected to explore its use as a building block for novel functional materials with tailored properties.

Potential areas of investigation include:

Organic Electronics: The carbon-carbon triple bond in this compound could be incorporated into conjugated systems for applications in organic semiconductors, light-emitting diodes (OLEDs), and photovoltaic devices.

Self-Healing Materials: The reactive nature of the alkyne group could be exploited to create cross-linked materials with dynamic bonds, enabling self-healing capabilities upon damage.

Functional Coatings and Surfaces: Modification of surfaces with this compound could impart specific functionalities, such as hydrophobicity, corrosion resistance, or biocompatibility.

By expanding its application beyond traditional polymers, researchers can leverage the unique chemical characteristics of this compound to develop next-generation materials with enhanced performance.

Integration of this compound in Interdisciplinary Research Frontiers

The versatility of this compound makes it a promising candidate for integration into various interdisciplinary research areas, bridging chemistry with biology, medicine, and materials science.

Future interdisciplinary applications could include:

Medicinal Chemistry: The alkyne functional group is present in several pharmaceutical compounds and can be used as a versatile handle for the synthesis of complex bioactive molecules. this compound could serve as a valuable building block in the development of new therapeutic agents.

Chemical Biology: The alkyne group can participate in bioorthogonal "click" chemistry reactions, allowing for the specific labeling and tracking of biomolecules in living systems. nih.gov This could enable new strategies for diagnostics and imaging. nih.gov

Drug Discovery: The incorporation of the ethoxybutynyl moiety into drug candidates can influence their metabolic stability, binding affinity, and pharmacokinetic properties. acs.org Its use as a linker in technologies like Proteolysis Targeting Chimeras (PROTACs) is also an emerging area of interest. acs.orgnih.gov

The integration of this compound into these diverse fields highlights its potential to contribute to significant scientific and technological advancements at the intersection of chemistry and other disciplines.

Q & A

Q. How can researchers address conflicting reports on the compound’s thermal decomposition pathways?

- Methodological Answer : Use tandem MS/MS and pyrolysis-GC to identify decomposition products (e.g., ethoxy radicals vs. acetylene). Compare thermogravimetric analysis (TGA) under N vs. air to differentiate oxidative vs. non-oxidative pathways. Reconcile data via multivariate analysis (PCA) .

Methodological Innovation

Q. What novel catalytic systems could enhance this compound’s utility in cross-coupling reactions?

- Methodological Answer : Screen Pd-NHC (N-heterocyclic carbene) complexes for Sonogashira couplings. Use high-throughput experimentation (HTE) to optimize ligand ratios and base (e.g., KCO vs. CsCO). Characterize intermediates via in situ EXAFS to track catalyst speciation .

Q. How can machine learning predict unknown derivatives of this compound with desired bioactivity?

- Methodological Answer : Train models on PubChem datasets using descriptors like molecular weight, LogP, and topological polar surface area (TPSA). Validate with synthesis and in vitro assays (e.g., MIC against Gram-positive bacteria). Address overfitting via k-fold cross-validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.